1-(2,6-Dichlorophenyl)ethane-1-sulfonamide

Lipophilicity Drug Design Physicochemical Property

1-(2,6-Dichlorophenyl)ethane-1-sulfonamide (CAS 1697676-40-6) is a sulfonamide derivative with the molecular formula C8H9Cl2NO2S and a molecular weight of 254.13 g/mol. It features a sulfonamide group attached to a 1-(2,6-dichlorophenyl)ethyl backbone.

Molecular Formula C8H9Cl2NO2S
Molecular Weight 254.13 g/mol
Cat. No. B13270038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichlorophenyl)ethane-1-sulfonamide
Molecular FormulaC8H9Cl2NO2S
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)8-6(9)3-2-4-7(8)10/h2-5H,1H3,(H2,11,12,13)
InChIKeyNWYXYSYZJBSNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dichlorophenyl)ethane-1-sulfonamide for Research: Compound Identity and Baseline Characteristics


1-(2,6-Dichlorophenyl)ethane-1-sulfonamide (CAS 1697676-40-6) is a sulfonamide derivative with the molecular formula C8H9Cl2NO2S and a molecular weight of 254.13 g/mol. It features a sulfonamide group attached to a 1-(2,6-dichlorophenyl)ethyl backbone. This compound is primarily utilized as a building block in medicinal chemistry, most notably in the synthesis of the dopamine D1 receptor positive allosteric modulator (PAM) LY3154207 (Mevidalen), which has advanced to Phase 2 clinical trials for Lewy body dementia and Parkinson's disease [1]. Its 2,6-dichloro substitution pattern and ethyl spacer confer distinct physicochemical properties that differentiate it from simpler sulfonamides like sulfanilamide [2].

Why Generic Sulfonamide Substitution Fails for 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide Applications


Generic or simpler sulfonamide analogs cannot be interchanged with 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide in advanced medicinal chemistry applications. The specific 2,6-dichloro substitution pattern on the phenyl ring and the ethyl linker critically influence molecular recognition, binding kinetics, and physicochemical properties. For instance, the compound's precursor role in the synthesis of LY3154207 demands a precise geometry and substitution pattern that commercial benzenesulfonamides or unsubstituted ethane sulfonamides cannot replicate [1]. As shown by computed physicochemical data, the compound's lipophilicity (XLogP3 = 2.1) is significantly higher than that of the prototypical antibacterial sulfanilamide (XLogP3 = -0.6), leading to distinct solubility and membrane permeability profiles that directly impact synthetic utility in multi-step reactions [2].

Quantitative Differentiation Evidence for Procuring 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide


2,6-Dichloro Substitution Drastically Elevates Lipophilicity vs. Unsubstituted Sulfanilamide

The 2,6-dichlorophenyl substitution imparts a calculated XLogP3 of 2.1 to the target compound, which is 2.7 log units higher than the value for the unsubstituted sulfonamide antibiotic sulfanilamide (XLogP3 = -0.6). This difference reflects a substantial increase in lipophilicity, which correlates with enhanced membrane permeability and altered pharmacokinetic profiles [1].

Lipophilicity Drug Design Physicochemical Property

Reduced Topological Polar Surface Area vs. Sulfanilamide Enhances Central Nervous System Multiparameter Optimization (MPO) Score

The topological polar surface area (TPSA) of 1-(2,6-dichlorophenyl)ethane-1-sulfonamide is 68.5 Ų, which is significantly lower than the TPSA of sulfanilamide (94.6 Ų). The lower TPSA of the target compound aligns more closely with the desirable range for blood-brain barrier penetration (typically <90 Ų) and improves calculated CNS MPO scores, which are used to prioritize compounds for neurological targets [1].

CNS Drug Design Physicochemical Property MPO

Ethyl Linker Provides Rotational Flexibility Distinct from Direct-Attached 2,6-Dichlorobenzenesulfonamide

The target compound possesses a rotatable bond count of 2, while the direct analog 2,6-dichlorobenzenesulfonamide has a rotatable bond count of 0 (direct ring attachment). The ethyl linker (CH(CH3)-) introduces conformational flexibility that is absent in the direct-attached analog, allowing the sulfonamide group to sample different spatial orientations relative to the aromatic ring [1]. This influences the 3D pharmacophore and binding mode in enzymes like carbonic anhydrase or in reactions leading to complex therapeutic scaffolds.

Conformational Analysis Scaffold Design Structure-Activity Relationship

Validated as a Critical Intermediate for a Clinical-Phase D1 PAM (LY3154207) Not Accessible via Other Dichloro-Scaffolds

1-(2,6-Dichlorophenyl)ethane-1-sulfonamide has a documented, specific role as a precursor in the patented synthesis of LY3154207 (Mevidalen), a selective dopamine D1 receptor PAM that has entered Phase 2 clinical trials for dementia and Parkinson's disease [1]. Alternative 2,4-dichloro or 2,5-dichloro isomers, or the shorter methanesulfonamide analog, do not serve this function in the published synthetic route, as the specific 2,6-substitution and ethyl chain are required to generate the final pharmacophore.

Chemical Synthesis Drug Intermediate Clinical Candidate

Strategic Procurement Scenarios for 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide Based on Quantitative Evidence


Synthesis and Scale-Up of Dopamine D1 PAM Clinical Candidates

Procurement of the compound is essential for any laboratory replicating or scaling the synthesis of LY3154207 (Mevidalen), a Phase 2 clinical candidate for Lewy body dementia. The 2,6-dichloro pattern and ethyl linker are non-negotiable for generating the active pharmacophore, as confirmed by the published medicinal chemistry route [1].

Design of CNS-Penetrant Sulfonamide Libraries

The compound's high lipophilicity (XLogP3 = 2.1) and low TPSA (68.5 Ų) make it an ideal starting block for synthesizing compound libraries designed for neurological targets. Its physicochemical profile is superior to that of sulfanilamide (XLogP3 = -0.6, TPSA = 94.6 Ų) for crossing the blood-brain barrier, guiding procurement for CNS-focused medicinal chemistry programs [2].

Conformationaly-Focused Structure-Activity Relationship (SAR) Studies

When studying the effect of a flexible ethyl linker on target binding versus a rigid, directly-attached sulfonamide, 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide (2 rotatable bonds) is the required comparator to 2,6-dichlorobenzenesulfonamide (0 rotatable bonds). This specific pair allows precise quantification of conformational flexibility contributions to potency and selectivity [3].

Sulfonamide Physicochemical Comparator Studies

In a project aiming to understand the impact of chlorine substitution on sulfonamide ADME properties, this compound provides a benchmark for the 2,6-dichloro substitution effect. It can be used in head-to-head permeability or metabolic stability assays against the 2,4-dichloro isomer or the non-chlorinated analog, building on the computational differences already quantified (e.g., 2.7 log unit higher lipophilicity than sulfanilamide) [2].

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